

Molecular physiology of CRAC channels in nonexcitable cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRAC intermediate 1	
Cat. No.:	B1139442	Get Quote

An In-depth Technical Guide to the Molecular Physiology of CRAC Channels in Non-Excitable Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium (Ca²+) is a universal second messenger crucial for a vast array of cellular functions in non-excitable cells, including gene expression, proliferation, and secretion.[1][2] A primary mechanism for Ca²+ entry in these cells is Store-Operated Calcium Entry (SOCE), a process mediated by the highly Ca²+-selective ion channels known as Calcium Release-Activated Ca²+ (CRAC) channels.[3][4][5] The molecular architecture of the CRAC channel, consisting of the endoplasmic reticulum (ER) Ca²+ sensor, STIM (Stromal Interaction Molecule), and the plasma membrane pore-forming subunit, Orai, has been elucidated, providing critical insights into its function.[6][7] Dysregulation of CRAC channel activity is linked to a range of human diseases, termed "CRAC channelopathies," which include immunodeficiency, myopathy, and inflammatory conditions, highlighting their significance as therapeutic targets.[2][5][8] This guide provides a comprehensive overview of the molecular physiology of CRAC channels, detailing their core components, activation mechanisms, biophysical properties, and key experimental protocols for their study, with a focus on their relevance to drug discovery and development.

The Core Molecular Components: STIM and Orai



The CRAC channel machinery is fundamentally a two-component system:

- STIM (Stromal Interaction Molecule): STIM1 and STIM2 are the Ca²⁺ sensors located in the membrane of the endoplasmic reticulum (ER).[6][9] STIM1 is the predominant and most studied isoform. It is a single-pass transmembrane protein with its key functional domains:
 - Luminal EF Hand: A canonical Ca²⁺-binding motif that senses the Ca²⁺ concentration within the ER lumen.[9][10]
 - Sterile Alpha Motif (SAM): Located adjacent to the EF hand, this domain is involved in STIM1 oligomerization upon Ca²⁺ unbinding.[11]
 - Cytosolic Domains: These include coiled-coil domains and a highly conserved C-terminal region known as the CRAC activation domain (CAD) or STIM-Orai activating region (SOAR), which is responsible for direct interaction with and activation of Orai channels.
 [11][12][13]
- Orai (CRACM1): Orai1, Orai2, and Orai3 are the pore-forming subunits of the CRAC channel located in the plasma membrane.[4][14] Orai1 is the archetypal and best-characterized member. It is a protein with four transmembrane segments, with both its N- and C-termini located in the cytoplasm.[12][13] These cytosolic regions are critical for binding to STIM1 and for channel gating.[13][14] The functional CRAC channel is believed to be a hexamer of Orai1 subunits, forming a central ion pore.[13]

The CRAC Channel Activation Mechanism

The activation of CRAC channels is a sophisticated and spatially organized process that links the Ca²⁺ content of the ER to Ca²⁺ influx across the plasma membrane.[3][9] The sequence of events is as follows:

• ER Store Depletion: The process begins with the depletion of Ca²⁺ from the ER. This can be initiated physiologically by G-protein coupled receptor (GPCR) or tyrosine kinase receptor activation, which generates inositol 1,4,5-trisphosphate (IP₃).[3][14] IP₃ binds to its receptors on the ER membrane, causing Ca²⁺ to be released into the cytoplasm.[14][15] Experimentally, this step is often induced using SERCA pump inhibitors like thapsigargin.[5]

Foundational & Exploratory

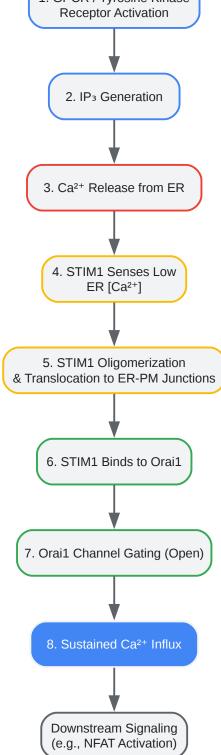




- STIM1 Sensing and Conformational Change: The drop in luminal ER Ca²⁺ concentration is detected by the EF-hand domain of STIM1.[9][10] The dissociation of Ca²⁺ from the EF-hand triggers a major conformational change in STIM1.[9]
- STIM1 Oligomerization and Translocation: The conformational change exposes previously
 hidden domains, causing STIM1 proteins to oligomerize into higher-order clusters.[1][9]
 These STIM1 oligomers then translocate within the ER membrane to accumulate at specific
 regions called ER-plasma membrane (PM) junctions.[9][12]
- STIM1-Orai1 Coupling: At these junctions, the cytosolic CAD/SOAR domain of the clustered STIM1 proteins binds directly to the C- and N-termini of Orai1 channels in the overlying plasma membrane.[10][14] This physical interaction "traps" Orai1 channels, causing them to accumulate in puncta opposite the STIM1 clusters.[9]
- Orai1 Channel Gating: The binding of STIM1 induces a conformational change in the Orai1 channel complex, leading to the opening of its ion-selective pore.[3][10]
- Ca²⁺ Influx: The open Orai1 pore is exquisitely selective for Ca²⁺, allowing a sustained influx of Ca²⁺ into the cell, which is essential for refilling ER stores and for downstream signaling events.[3][7]



1. GPCR / Tyrosine Kinase Receptor Activation



Click to download full resolution via product page

Caption: A diagram of the CRAC channel activation signaling pathway.



Downstream Signaling: NFAT Activation

In many non-excitable cells, particularly lymphocytes, the sustained Ca²⁺ signal generated by CRAC channels is critical for controlling gene expression.[16][17] A primary target is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.

- Calcineurin Activation: The local Ca²⁺ microdomain near the open CRAC channel pore binds to and activates calmodulin. The Ca²⁺/calmodulin complex then activates the serine/threonine phosphatase, calcineurin.[16]
- NFAT Dephosphorylation: Calcineurin dephosphorylates the serine-rich region (SRR) and SP-repeats in the regulatory domain of NFAT proteins.[17]
- Nuclear Translocation: This dephosphorylation exposes a nuclear localization signal (NLS), causing NFAT to translocate from the cytoplasm into the nucleus.[3]
- Gene Expression: Inside the nucleus, NFAT partners with other transcription factors (e.g., AP-1) to bind to DNA and drive the expression of a wide range of genes, including those for cytokines like Interleukin-2 (IL-2), which are essential for an immune response.[16][17]

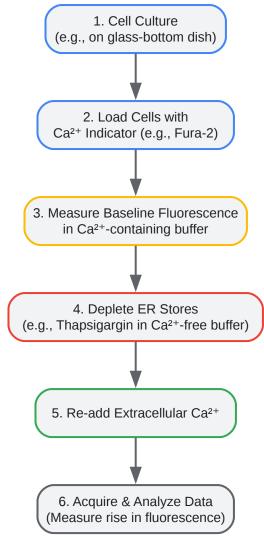


Downstream Signaling: CRAC-NFAT Pathway Ca²⁺ Influx via **CRAC Channel** Calmodulin Activation NFAT-P (Inactive) Calcineurin Activation [Cytoplasm] Dephosphorylation Calcineurin NFAT (Active) [Cytoplasm] **Nuclear Translocation** NFAT (Active) [Nucleus] Gene Expression

(e.g., Cytokines)



Experimental Workflow for Measuring SOCE



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Calcium release activated channel Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]

Foundational & Exploratory





- 3. The molecular physiology of CRAC channels PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRAC channelopathies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRAC channelopathies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: Structure and Activation Mechanisms of CRAC Channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular physiology of CRAC channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRAC channels and disease From human CRAC channelopathies and animal models to novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and functional mechanisms of CRAC channel regulation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential steps of CRAC channel activation PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Orai1, STIM1, and their associating partners PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of Structure-Function and Subunit Composition of Orai/STIM Channel Calcium Entry Channels in Non-Excitable Cells NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular basis of allosteric Orai1 channel activation by STIM1 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels Calcium Entry Channels in Non-Excitable Cells NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRAC Channels and Ca2+-Dependent Gene Expression Calcium Entry Channels in Non-Excitable Cells NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular physiology of CRAC channels in non-excitable cells]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1139442#molecular-physiology-of-crac-channels-in-non-excitable-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com